molecular formula C17H17NO5S B2669983 (E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate CAS No. 1173633-25-4

(E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate

Cat. No.: B2669983
CAS No.: 1173633-25-4
M. Wt: 347.39
InChI Key: YDCHUYOOZSUDCV-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate (CAS 1173633-25-4) is a chemical compound with the molecular formula C17H17NO5S and a molecular weight of 347.4 g/mol . This thiophene-carboxamide derivative is offered for research use in biological and medicinal chemistry studies. Thiophene-carboxamide derivatives are an important class of compounds in anticancer research, with studies showing they can act as biomimetics of the natural product Combretastatin A-4 (CA-4) . These compounds are designed to mimic the polar surface area and biological activity of CA-4, which is a known tubulin polymerization inhibitor that disrupts microtubule formation in cancer cells . Related structures in this class have demonstrated potent anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma (Hep3B), in vitro . The thiophene ring is a critical pharmacophore, contributing high aromaticity and participating in key interactions within the tubulin-colchicine-binding pocket, potentially leading to the disruption of cancer cell spheroid formation and the induction of cell cycle arrest . Thiophene derivatives are also widely investigated for a broad spectrum of other therapeutic applications, including antimicrobial, anti-inflammatory, and antifungal activities . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-21-13-6-4-11(10-14(13)22-2)5-7-15(19)18-16-12(8-9-24-16)17(20)23-3/h4-10H,1-3H3,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHUYOOZSUDCV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CS2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate typically involves a multi-step process:

  • Formation of the Acrylamide Intermediate: : The initial step often involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield the amine. This amine is then reacted with acryloyl chloride to form the acrylamide intermediate.

  • Thiophene Ring Functionalization: : The thiophene ring is functionalized by introducing a carboxylate ester group through esterification reactions. This can be achieved by reacting thiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

  • Coupling Reaction: : The final step involves coupling the acrylamide intermediate with the functionalized thiophene ring. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under controlled conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the acrylamide group, potentially converting it to an amine or other reduced forms.

  • Substitution: : The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens or other electrophiles onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with thiophene moieties exhibit promising anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have demonstrated that (E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate could serve as a lead compound in developing new anticancer agents due to its structural similarity to known therapeutic agents .

Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of tyrosinase, an enzyme implicated in melanoma development. Analogous compounds have demonstrated varying degrees of inhibition, suggesting that modifications to the thiophene structure could enhance efficacy .

Materials Science

Organic Photovoltaics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can improve charge transport and light absorption properties. Research is ongoing to optimize the polymer blends containing this compound for enhanced efficiency in solar cells .

Conductive Polymers
This compound can also be used in the synthesis of conductive polymers. Its ability to undergo polymerization reactions allows it to be integrated into conductive networks, which are essential for applications in flexible electronics and sensors. The incorporation of methoxy groups enhances solubility and processability, making it a valuable component in developing next-generation electronic materials .

Organic Synthesis

Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various substituted thiophenes and acrylamides through reactions such as nucleophilic substitution and cross-coupling reactions. Its functional groups allow for further derivatization, facilitating the creation of complex molecular architectures .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesEvaluate the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth with IC50 values comparable to leading anticancer drugs
Investigation of Enzyme InhibitionAssess inhibitory effects on tyrosinaseFound to exhibit potent inhibition with potential implications for melanoma treatment
Development of Conductive PolymersSynthesize new conductive materials for electronicsEnhanced conductivity and flexibility when incorporated into polymer films

Mechanism of Action

The mechanism by which (E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Data of Analogs
Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups Reference
(E)-Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate Thiophene 3,4-Dimethoxyphenyl, methyl ester Not reported Acrylamido, methoxy, ester
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) Thiophene 4-Hydroxyphenyl, cyano, ethyl ester, 4,5-dimethyl 298–300 Cyano, hydroxyl, acrylamido
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Cyclopentanone Dual 3,4-dimethoxyphenyl groups Not reported Benzylidene, acryloyl
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Phenylthioureido, ethyl ester Not reported Thioureido

Key Observations :

  • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound is associated with enhanced antioxidant and enzyme inhibitory activities, as seen in cyclopentanone analogs like 3e . Cyano groups in compounds like 3d introduce strong electron-withdrawing effects, which may stabilize free radicals and improve antioxidant capacity .

Key Findings :

  • Antioxidant Activity: The 3,4-dimethoxyphenyl group in cyclopentanone analogs (3e) and tetrahydrobenzo[b]thiophenes (Compound H) correlates with potent radical scavenging, likely due to methoxy groups donating electrons to stabilize radicals . The target compound’s activity is unreported but may align with these trends.
  • Enzyme Inhibition: Cyclopentanone derivatives (3e) exhibit strong tyrosinase inhibition, while thiophene-based compounds with cyano groups (3d) show moderate ACE inhibition . The target compound’s acrylamido-thiophene structure may favor interaction with proteases or oxidoreductases.
  • Anti-inflammatory Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates (e.g., 3d) demonstrate efficacy in reducing edema, suggesting that the thiophene core combined with polar substituents (e.g., hydroxyl) enhances anti-inflammatory effects .

Biological Activity

(E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the methoxy groups and the thiophene ring, contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that thiophene derivatives possess significant antimicrobial activity. For instance, studies have shown that certain thiophene compounds exhibit potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of key enzymes such as dihydrofolate reductase and gyrase B, which are crucial for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In particular, it has been reported that related thiophene compounds can induce apoptosis in cancer cells. For example, a study demonstrated that certain derivatives led to significant cell cycle arrest in the G2/M phase and S phase, indicating their potential as chemotherapeutic agents .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways through the activation of caspases and modulation of mitochondrial membrane potential .
  • Interaction with DNA : Some studies indicate that thiophene derivatives can interact with DNA, disrupting replication and transcription processes essential for cancer cell survival.

Case Studies and Research Findings

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of several thiophene derivatives against E. coli and S. aureus. The results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like gentamicin .
  • Case Study on Anticancer Activity :
    • In vitro tests on MCF-7 breast cancer cells revealed that certain thiophene derivatives caused a marked decrease in cell viability with IC50 values ranging from 23.2 to 49.9 μM. Flow cytometry analysis indicated significant cell cycle arrest and apoptosis induction following treatment with these compounds .

Comparative Analysis of Biological Activity

CompoundAntibacterial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)Mechanism
Thiophene Derivative A823.2Enzyme inhibition
Thiophene Derivative B1649.9Apoptosis induction
Thiophene Derivative C3295.9DNA interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.